4-((4-Fluorobenzyl)oxy)-2-methoxybenzaldehyde
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Overview
Description
4-((4-Fluorobenzyl)oxy)-2-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzaldehyde, featuring a fluorobenzyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorobenzyl)oxy)-2-methoxybenzaldehyde typically involves the reaction of 4-fluorobenzyl alcohol with 2-methoxybenzaldehyde in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the alcohol reacts with the aldehyde under basic conditions to form the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents used in the reaction are chosen to facilitate the process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorobenzyl)oxy)-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: 4-((4-Fluorobenzyl)oxy)-2-methoxybenzoic acid.
Reduction: 4-((4-Fluorobenzyl)oxy)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Fluorobenzyl)oxy)-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Fluorobenzyl)oxy)-2-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyloxy)phenylboronic acid: Similar structure but contains a boronic acid group instead of an aldehyde.
4-(4-Fluorobenzyloxy)benzyl alcohol: Similar structure but contains an alcohol group instead of an aldehyde.
4-(4-Fluorobenzyloxy)benzoic acid: Similar structure but contains a carboxylic acid group instead of an aldehyde.
Uniqueness
4-((4-Fluorobenzyl)oxy)-2-methoxybenzaldehyde is unique due to the presence of both a fluorobenzyl group and a methoxy group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H13FO3 |
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Molecular Weight |
260.26 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-2-methoxybenzaldehyde |
InChI |
InChI=1S/C15H13FO3/c1-18-15-8-14(7-4-12(15)9-17)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 |
InChI Key |
MEDGNZWJQGJSBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)F)C=O |
Origin of Product |
United States |
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